Isoindoline-5-carboxylic acid
Overview
Description
Isoindoline-5-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
Research has developed facile synthesis methods for isoindoline derivatives, highlighting their applicability in creating complex molecules. For instance, a simple synthesis approach for isoindoline-4-carboxylic acids involves the aromatization of 3a,6-epoxyisoindoles in alkaline media, yielding target products with high purity and efficiency. This method offers advantages over traditional acid-catalyzed procedures, including the absence of by-products and ease of isolation (Zubkov et al., 2012). Additionally, the dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester has enabled asymmetric transformations toward isoindoline carbamates, showcasing an innovative approach to synthesizing optically active compounds (Morán-Ramallal et al., 2012).
Biological and Therapeutic Potential
Isoindoline derivatives have been identified in a wide range of naturally occurring compounds with diverse biological activities, suggesting their potential for various chronic disease treatments. Recent synthetic advancements have broadened the scope of 1-isoindolinone chemistry, underscoring the framework's significance in medicinal chemistry (Upadhyay et al., 2020). Furthermore, isoindoline nitroxides have been evaluated as viable probes for electron paramagnetic resonance (EPR) oximetry in biological systems, due to their low cytotoxicity and favorable EPR characteristics (Khan et al., 2011).
Herbicidal Activity
The herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group has been documented. These compounds exhibit potent herbicidal effectiveness against both dicotyledonous and monocotyledon weeds, showing symptoms such as leaf cupping and necrosis typical of protox inhibitor herbicides. This research highlights isoindoline derivatives' potential in developing new herbicides (Huang et al., 2009).
Safety and Hazards
Future Directions
Isoindolinone derivatives serve as important key intermediates for a number of highly useful organic compounds and natural products . Inhibition of ADATMS-4/5 is a promising OA therapeutics to target cartilage degradation and potentially can reduce joint pain and restore its normal function . Starting from the reported ADAMTS-5 inhibitor GLPG1972, a scaffold hopping strategy was applied to generate a novel isoindoline amide scaffold .
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)6-1-2-7-4-10-5-8(7)3-6/h1-3,10H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVHWRKMSXVVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611458 | |
Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685084-08-6 | |
Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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